TBDMS-PEG4-OH

Description

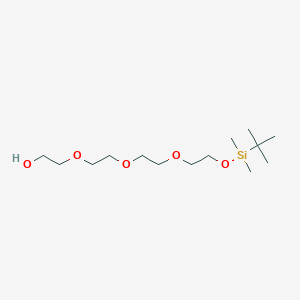

Structural Features:

- Siloxane Core : A silicon atom bonded to oxygen, creating a Si-O-C linkage characteristic of siloxanes.

- Polyether Chain : Four ethylene oxide (EO) units (-OCH₂CH₂-) forming a tetraoxa sequence.

- Terminal Hydroxyl Group : Enables reactivity in alcohol-specific reactions.

| Property | Value/Description | Source |

|---|---|---|

| CAS RN | 134179-40-1 | |

| IUPAC Name | 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol | |

| Molecular Formula | C₁₄H₃₂O₅Si | |

| SMILES | OCCOCCOCCOCCOSi(C)C | |

| InChI Key | KZFZMISGZPOLJM-UHFFFAOYSA-N |

Spectroscopic Characterization :

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra reveal peaks corresponding to methyl groups (δ 0.06–0.13 ppm), polyether chains (δ 3.27–3.55 ppm), and the hydroxyl proton (δ 3.55 ppm). ^29Si NMR shows a singlet at δ -19.5 ppm, confirming the silicon environment.

- Mass Spectrometry : GC-MS analysis identifies a molecular ion peak at m/z 308.5, consistent with the molecular weight.

Historical Development of Siloxane-Polyether Hybrid Compounds

The synthesis of siloxane-polyether hybrids emerged in the late 20th century, driven by demands for materials combining the hydrophobicity of siloxanes and hydrophilicity of polyethers . Early work focused on linear polydimethylsiloxanes (PDMS), but limitations in solubility and reactivity spurred modifications with polyether side chains.

Key Milestones:

- 1970s–1980s : Development of hydrosilylation techniques enabled covalent bonding of polyether chains to siloxane backbones.

- 1990s : Commercialization of organomodified siloxanes for surfactants and emulsifiers, leveraging their amphiphilic properties.

- 2000s–Present : Advancements in controlled polymerization (e.g., ring-opening) allowed precise tuning of EO/Si ratios for applications in coatings and biomedicine.

Synthesis of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol :

The compound is typically synthesized via hydrosilylation , where a silicon hydride (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane) reacts with an allyl-terminated polyether. Karstedt’s catalyst (platinum-based) facilitates the addition, yielding the hybrid structure with >99% efficiency.

Position Within Organomodified Siloxane Chemical Taxonomy

Organomodified siloxanes are classified based on their functional groups and backbone structure. This compound belongs to the polyether-functionalized siloxanes , a subclass renowned for balancing hydrophobic and hydrophilic properties.

Taxonomic Classification:

- Backbone Type : Linear siloxane (Si-O-Si) with a single silicon atom.

- Functional Groups :

- Application Category :

Propriétés

IUPAC Name |

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O5Si/c1-14(2,3)20(4,5)19-13-12-18-11-10-17-9-8-16-7-6-15/h15H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFZMISGZPOLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170743 | |

| Record name | 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134179-40-1 | |

| Record name | 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134179-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134179-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the reaction of silanes with polyether compounds under controlled conditions. One common method includes the hydrosilylation of polyether diols with tetramethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:

Oxidation: The silanol group can be oxidized to form siloxane linkages.

Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form silanols and polyether fragments.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Substitution: Nucleophiles like alkoxides or amines can be employed.

Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products

Oxidation: Siloxane derivatives.

Substitution: Substituted polyether-silane compounds.

Hydrolysis: Silanols and polyether fragments.

Applications De Recherche Scientifique

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in polymer synthesis and as a precursor for the preparation of functionalized silanes.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. The silanol group can participate in hydrogen bonding, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to modify the properties of materials and enhance the stability of biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous silane-polyether derivatives:

Detailed Structural and Functional Analysis

Silane Core Modifications

- Tetramethylsilane (Target) : The tetramethylsilane group (Si(CH₃)₄) provides steric protection and hydrolytic stability, making it ideal for protecting sensitive hydroxyl groups during synthesis ().

- Diphenylsilane (): Replacing two methyl groups with phenyls (Si(C₆H₅)₂(CH₃)₂) enhances thermal stability but reduces solubility in non-polar solvents due to aromatic stacking ().

Polyether Chain Variations

- Tetraoxa vs. Trioxa () : The target compound’s tetraoxa chain (four ether oxygens) offers greater flexibility and hydrophilicity compared to the trioxa analog, which is shorter and less polar.

- Pentaoxa Chain (): The extended pentaoxa chain in 2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne improves compatibility with aqueous systems, critical for biomedical applications ().

Terminal Functional Groups

Activité Biologique

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic compound notable for its unique structure that incorporates silicon and multiple ether linkages within a long carbon chain. Its molecular formula is , with a molecular weight of approximately 308.49 g/mol. This compound has garnered attention for its potential applications in materials science and pharmaceuticals due to its interesting chemical properties and structural characteristics.

Chemical Structure and Properties

The compound features a siloxane backbone flanked by hydrocarbon groups with four methyl groups. This configuration suggests unique reactivity profiles typical of both alcohols and ethers. The hydroxyl group (-OH) allows for typical alcohol reactions such as dehydration and substitution reactions. Additionally, the siloxane bond enables participation in esterification and condensation reactions.

Table 1: Structural Characteristics of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.49 g/mol |

| CAS Number | 134179-40-1 |

| Chemical Class | Siloxane/Polyether |

| Signal Word | Danger |

Biological Activity

The biological activity of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has been explored primarily in the context of its chemical reactivity and potential therapeutic applications.

Pharmacological Potential

Research indicates that compounds with siloxane functionalities can exhibit enhanced membrane permeability and bioactivity. For instance, studies on PROTACs (Proteolysis Targeting Chimeras) have shown that modifications such as amide-to-ester substitutions can significantly improve cellular uptake and degradation efficacy of target proteins . This suggests that similar strategies could be applied to enhance the biological activity of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol.

Toxicity and Safety

While the compound shows promise for various applications, it is classified as an acute toxic irritant . Precautionary statements emphasize the need for careful handling to avoid exposure.

Case Studies

-

Application in Drug Development :

A study highlighted how structural modifications in similar compounds led to increased potency in drug delivery systems. The incorporation of siloxane features was associated with improved stability and bioavailability . -

Membrane Permeability :

Research on related compounds demonstrated that those with siloxane linkages exhibited higher PAMPA (Parallel Artificial Membrane Permeability Assay) permeability values compared to traditional organic compounds. This finding supports the hypothesis that 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol could similarly enhance membrane permeability due to its unique structure .

Q & A

Basic: What are the recommended synthetic routes for 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol?

Answer:

Synthesis typically involves organosilicon chemistry and sequential etherification. A common approach includes:

- Step 1: Silane precursor preparation (e.g., chlorosilane intermediates) with methyl groups.

- Step 2: Controlled etherification using ethylene glycol derivatives under anhydrous conditions to form the tetraoxa chain.

- Step 3: Hydroxyl group introduction via hydrolysis of a protected intermediate (e.g., tert-butyl ester deprotection).

Key Considerations:

- Use inert atmosphere (N₂/Ar) to prevent siloxane bond hydrolysis .

- Monitor reaction progress via TLC or GC-MS to avoid over-substitution.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy:

- ¹H NMR: Expect peaks for methyl groups (δ 0.1–0.3 ppm, Si-CH₃), ether linkages (δ 3.4–3.8 ppm), and hydroxyl (δ 1.5–2.0 ppm, broad).

- ¹³C NMR: Confirm silicon-bound carbons (δ -4 to 5 ppm) and ether carbons (δ 60–70 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 353.23 (C₁₆H₃₆O₆Si).

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 210 nm) for purity assessment.

Advanced: What experimental challenges arise in maintaining the compound’s stability?

Answer:

Key stability issues include:

- Moisture Sensitivity: Hydrolysis of Si–O bonds leads to silanol byproducts. Use molecular sieves and store under anhydrous conditions (P232: Protect from moisture) .

- Thermal Decomposition: Avoid temperatures >50°C (P412: Do not expose to high temperatures) .

- Oxidative Degradation: Use antioxidants (e.g., BHT) in solution-phase studies.

Mitigation Strategies:

- Conduct stability assays under intended experimental conditions (e.g., pH, solvent).

- Monitor decomposition via FT-IR (Si–O–Si stretching at ~1000 cm⁻¹) .

Advanced: How does the silicon center influence reactivity compared to carbon analogs?

Answer:

The Si atom introduces distinct properties:

- Electrophilicity: Si–O bonds are more polarized than C–O, enhancing susceptibility to nucleophilic attack.

- Steric Effects: Tetramethyl groups around Si create steric hindrance, slowing undesired side reactions.

- Thermal Stability: Silicon’s larger atomic size stabilizes hyperconjugation, increasing thermal resilience compared to all-carbon ethers .

Applications:

- Useful in dendrimer synthesis (branching via Si–O linkages).

- Silicon’s biocompatibility enables potential use in drug delivery systems.

Basic: What safety protocols are critical for handling this compound?

Answer:

Follow OSHA/GHS guidelines:

- PPE: Nitrile gloves, lab coat, and safety goggles (P305+P351+P338: Eye contact rinse immediately) .

- Ventilation: Use fume hoods to avoid inhalation (P304+P340: Move to fresh air if inhaled) .

- Storage: Keep in sealed containers under argon at 2–8°C (P403+P233: Store in cool, ventilated area) .

Spill Management:

- Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501: Dispose per local regulations) .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Answer:

Contradictions may arise from:

- Dynamic Stereochemistry: Use variable-temperature NMR to identify conformational exchange.

- Impurity Interference: Employ 2D NMR (COSY, HSQC) to isolate signals.

- Crystallographic Validation: Compare with single-crystal X-ray structures (e.g., similar compounds in ) .

Case Study:

- If ¹H NMR shows unexpected splitting, consider diastereomer formation during functionalization. Optimize reaction conditions (e.g., lower temperature) to enhance stereocontrol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.